(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium
CAS No.: 68413-69-4
Cat. No.: VC18443605
Molecular Formula: C32H25O6Ru
Molecular Weight: 606.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68413-69-4 |
|---|---|
| Molecular Formula | C32H25O6Ru |
| Molecular Weight | 606.6 g/mol |
| IUPAC Name | (Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate |
| Standard InChI | InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;; |
| Standard InChI Key | CLWLQMBXDAIAMO-IWSPYOOBSA-K |
| Isomeric SMILES | CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3] |
| Canonical SMILES | CC(=O)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Ru+3] |
Introduction
Structural and Molecular Characteristics
The compound features a central ruthenium(III) ion coordinated by two dibenzoylmethanate (DBM) ligands and one acetate ligand. The molecular formula C₃₂H₂₅O₆Ru (molecular weight: 606.6 g/mol) reflects its octahedral geometry, where the DBM ligands occupy four coordination sites via their β-diketonate oxygen atoms, while the acetate ligand binds through one oxygen atom. The isomeric SMILES string (CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3]) highlights the Z-configuration of the DBM ligands and the acetato-O coordination.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 68413-69-4 |
| IUPAC Name | (Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate |
| Molecular Formula | C₃₂H₂₅O₆Ru |
| Molecular Weight | 606.6 g/mol |
| Geometry | Distorted Octahedral |
Synthesis and Preparation
The synthesis involves reacting ruthenium(III) salts (e.g., RuCl₃) with dibenzoylmethane (HDBM) and acetate ions under controlled conditions. A typical procedure includes:
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Dissolving RuCl₃ in ethanol.
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Adding HDBM and sodium acetate under nitrogen.
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Refluxing at 80°C for 6–8 hours to yield a deep red precipitate .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | ~60% (estimated) |
The acetate ligand acts as a stabilizing agent, preventing oligomerization common in Ru(III) β-diketonate complexes .
Spectroscopic and Crystallographic Characterization
While single-crystal X-ray data for this specific compound are scarce, analogous Ru(III)-DBM complexes exhibit characteristic features:
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UV-Vis Spectroscopy: Strong absorption bands at 450–500 nm (ligand-to-metal charge transfer) and 300–350 nm (π→π* transitions in DBM).
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IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (C=C aromatic) .
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NMR: Paramagnetic broadening in ¹H NMR due to Ru(III)’s d⁵ configuration .
Table 3: Key Spectroscopic Signatures
| Technique | Observed Features |
|---|---|
| UV-Vis | λₘₐₓ = 480 nm (ε = 2.1×10³ M⁻¹cm⁻¹) |
| IR | ν(C=O) = 1595 cm⁻¹, ν(C=C) = 1518 cm⁻¹ |
Reactivity and Catalytic Applications
Ru(III)-DBM complexes are studied for their redox activity and catalytic potential:
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Hydrogenation: The acetate ligand enhances solubility in polar solvents, facilitating hydrogenation of alkenes at 50–100°C .
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Oxidation Reactions: Catalyzes epoxidation of styrene derivatives with tert-butyl hydroperoxide (TBHP) .
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Photocatalysis: DBM ligands enable light absorption in visible spectra, suggesting utility in solar energy conversion.
Table 4: Catalytic Performance in Styrene Epoxidation
| Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|
| Styrene | 78 | 92 |
| 4-Chlorostyrene | 65 | 88 |
Challenges and Research Gaps
Despite its promise, challenges persist:
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Stability Issues: Susceptibility to hydrolysis in aqueous media limits catalytic reuse.
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Synthetic Scalability: Low yields (≤60%) hinder industrial adoption .
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Mechanistic Uncertainty: The role of the acetate ligand in electron transfer remains poorly understood .
Future Directions
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Ligand Modification: Introducing electron-withdrawing groups on DBM to enhance oxidative stability.
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Hybrid Materials: Embedding the complex in metal-organic frameworks (MOFs) for heterogeneous catalysis.
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Theoretical Studies: DFT calculations to map reaction pathways and active sites.
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